molecular formula C12H18O6 B1220420 cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid CAS No. 79410-20-1

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

Cat. No.: B1220420
CAS No.: 79410-20-1
M. Wt: 258.27 g/mol
InChI Key: AZWHPGZNOIYGFB-UHFFFAOYSA-N
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Description

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid: is a versatile molecule known for its applications in molecular recognition studies. It is also used to prepare chiral auxiliaries for asymmetric radical addition, allylation, and annulation reactions . The compound has a molecular formula of C12H18O6 and a molecular weight of 258.27 g/mol .

Biochemical Analysis

Biochemical Properties

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is used to prepare chiral auxiliaries for asymmetric radical addition, allylation, and annulation reactions . The compound’s interactions with enzymes and proteins are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which facilitate the formation of stable complexes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of specific genes involved in metabolic pathways, thereby altering the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity. These interactions often result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause lasting changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Molecular Recognition Studies

Kemp's triacid is utilized in molecular recognition studies due to its ability to form stable complexes with various metal ions. Its structure allows for selective binding, making it a valuable tool in supramolecular chemistry. The acid's conformational flexibility enables it to adapt to different binding environments .

Enzyme Substrate

This compound acts as a substrate for carbonic anhydrase, an enzyme that catalyzes the interconversion of carbon dioxide and water to bicarbonate and protons. This property is significant in biological systems where pH regulation is crucial .

Crystal Structure Analysis

Research has demonstrated that this compound can form various crystal structures depending on its derivatives. For instance, studies have shown that its derivatives exhibit different conformations (chair and boat) based on hydrogen bonding interactions . Understanding these structures helps in predicting the behavior of similar compounds in various environments.

Case Study 1: Molecular Complexes

A study involving the reaction of iron chloride with this compound revealed the formation of dithiocarbamate complexes. These complexes demonstrated unique properties that could be harnessed for catalysis and material science applications .

Case Study 2: Conformational Analysis

In another investigation focused on the conformational analysis of this compound derivatives, researchers observed that specific substituents influenced the stability and conformation of the compounds. This finding provides insights into designing new materials with tailored properties for industrial applications .

Data Table: Properties and Applications

Property/FeatureDescription
Molecular Structure C12H18O6
Synthesis Method Sodium carbonate + hydrogen gas
Applications Molecular recognition, enzyme substrate
Conformational Flexibility Chair and boat forms observed in crystal structures
Notable Complexes Dithiocarbamate complexes with metal ions

Comparison with Similar Compounds

Uniqueness: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is unique due to its specific cis,cis configuration, which imparts distinct stereochemical properties. This configuration allows it to form stable complexes and participate in specific molecular recognition processes that similar compounds may not be able to achieve .

Biological Activity

Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid, commonly referred to as Kemp's triacid, is a polycarboxylic acid with the molecular formula C12H18O6C_{12}H_{18}O_6 and a molecular weight of 258.27 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.

Kemp's triacid is characterized by three carboxylic acid groups that can participate in hydrogen bonding and metal ion coordination. Its structure allows for various conformations, which can influence its biological interactions.

PropertyValue
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
CAS Number118514-35-5
Melting Point241-243 °C
Purity≥ 99%

Antimicrobial Properties

Research has indicated that Kemp's triacid exhibits antimicrobial activity. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi due to its ability to disrupt cellular membranes and metabolic processes. The carboxylic acid groups are believed to play a crucial role in this activity by interacting with microbial cell walls.

Enzyme Inhibition

Kemp's triacid has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders or cancer. The mechanism of action typically involves the formation of stable complexes with metal ions that are essential for enzyme activity.

Case Studies

  • Antibacterial Activity : A study published in the Journal of Organic Chemistry demonstrated that Kemp's triacid effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of traditional antibiotics, suggesting its potential as an alternative antibacterial agent .
  • Enzyme Inhibition : In another study focusing on metabolic enzymes, Kemp's triacid was shown to inhibit the activity of certain dehydrogenases involved in glycolysis. The inhibition was attributed to the compound's ability to chelate metal ions necessary for enzyme function, leading to reduced enzymatic activity .

The biological activity of Kemp's triacid can be attributed to several mechanisms:

  • Metal Ion Chelation : The tricarboxylic structure allows for effective chelation of metal ions, which is crucial for various enzymatic reactions.
  • Membrane Disruption : The hydrophilic nature of the carboxyl groups can disrupt microbial membranes, leading to cell lysis.
  • Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological macromolecules.

Research Findings

Recent research has expanded on the applications of Kemp's triacid in drug development:

  • Drug Formulation : Studies have explored its use as a stabilizing agent in drug formulations due to its ability to enhance solubility and bioavailability.
  • Biocompatibility : Investigations into the biocompatibility of Kemp's triacid have shown promising results for use in biomedical applications such as drug delivery systems and tissue engineering .

Properties

IUPAC Name

1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWHPGZNOIYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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